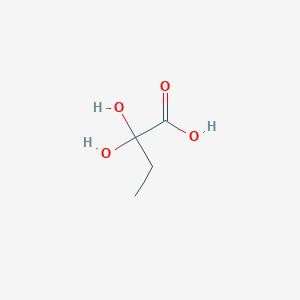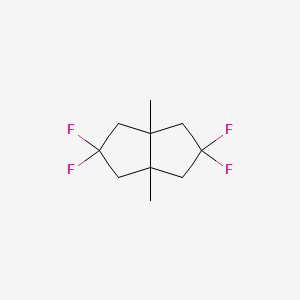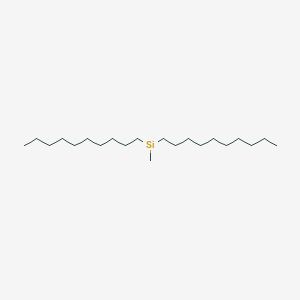
Didecylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecylmethylsilane is an organosilicon compound with the chemical formula C21H46Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its hydrophobic properties and is used in various industrial applications, including surface treatments and as a precursor in the synthesis of other organosilicon compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didecylmethylsilane can be synthesized through the hydrosilylation of decene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures of 1-5 atm. The reaction is highly selective and yields high-purity this compound .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of decene and methylsilane to a reactor containing the platinum catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes with lower oxidation states using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Halogens, alkyl halides; temperatures ranging from 25°C to 100°C.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Didecylmethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants
Wirkmechanismus
The mechanism of action of didecylmethylsilane primarily involves its hydrophobic properties. When applied to surfaces, it forms a stable, water-repellent layer that prevents the penetration of water and other polar substances. This property is due to the long alkyl chains attached to the silicon atom, which create a non-polar surface .
Vergleich Mit ähnlichen Verbindungen
Dimethylsilane: A simpler silane with two methyl groups attached to the silicon atom.
Diethoxymethylsilane: Contains ethoxy groups instead of decyl groups, making it more reactive in certain chemical reactions.
Trimethylsilane: Contains three methyl groups, making it less hydrophobic compared to didecylmethylsilane
Uniqueness: this compound is unique due to its long alkyl chains, which impart significant hydrophobic properties. This makes it particularly useful in applications requiring water-repellent surfaces and stable hydrophobic coatings .
Eigenschaften
Molekularformel |
C21H45Si |
|---|---|
Molekulargewicht |
325.7 g/mol |
InChI |
InChI=1S/C21H45Si/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI-Schlüssel |
BXFXUBNDXAYVBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


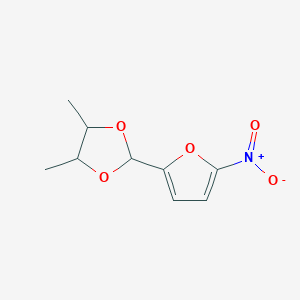
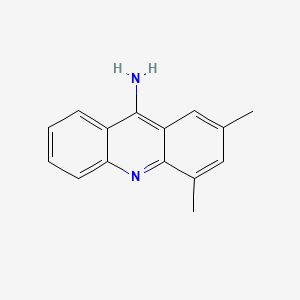

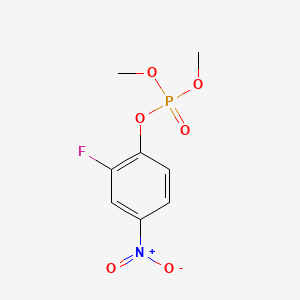
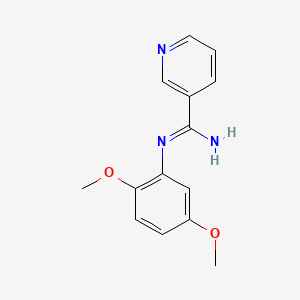
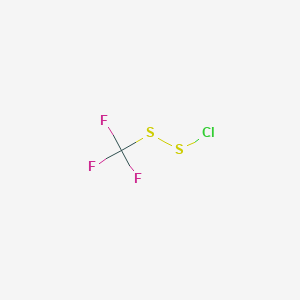
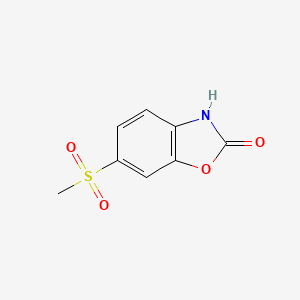
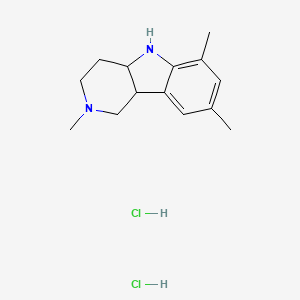
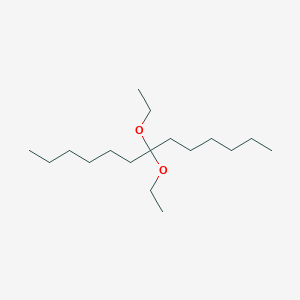
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
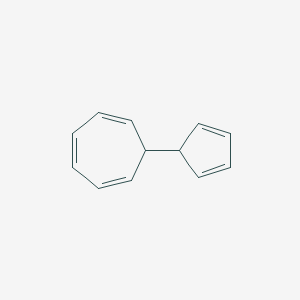
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
